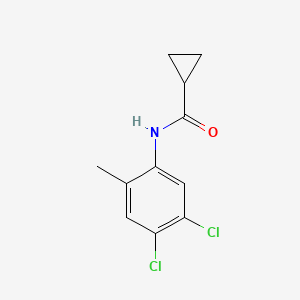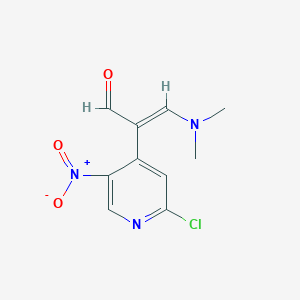
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is an organic compound with the molecular formula C9H10ClN3O2 It is known for its unique structure, which includes a chloro-nitropyridine moiety and a dimethylamino group attached to an acrylaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 2-chloro-5-nitropyridine with dimethylamine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-chloro derivatives, while reduction can produce amino-chloro derivatives. Substitution reactions result in a wide range of functionalized compounds with varying properties.
Applications De Recherche Scientifique
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s chloro and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine: Similar in structure but lacks the acrylaldehyde moiety.
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)propionaldehyde: Similar but with a propionaldehyde group instead of acrylaldehyde.
Uniqueness
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56795-90-5 |
|---|---|
Formule moléculaire |
C10H10ClN3O3 |
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
(E)-2-(2-chloro-5-nitropyridin-4-yl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C10H10ClN3O3/c1-13(2)5-7(6-15)8-3-10(11)12-4-9(8)14(16)17/h3-6H,1-2H3/b7-5- |
Clé InChI |
PCWXJQLUHHOJBV-ALCCZGGFSA-N |
SMILES isomérique |
CN(C)/C=C(/C=O)\C1=CC(=NC=C1[N+](=O)[O-])Cl |
SMILES canonique |
CN(C)C=C(C=O)C1=CC(=NC=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


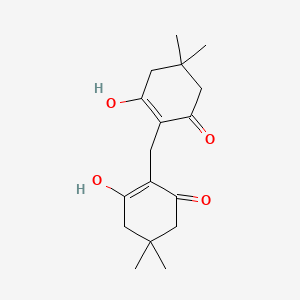

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
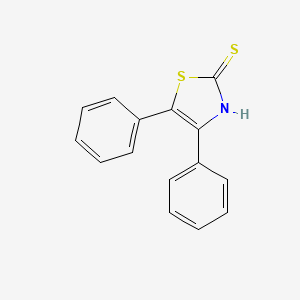
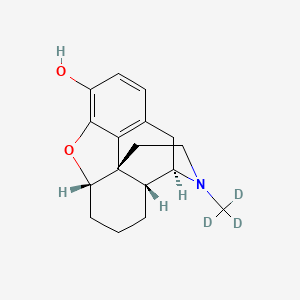

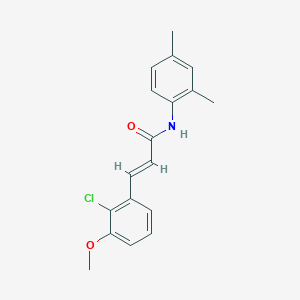
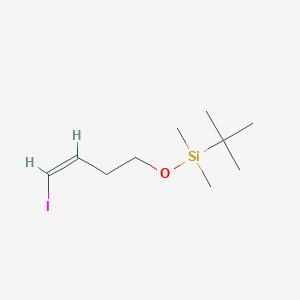
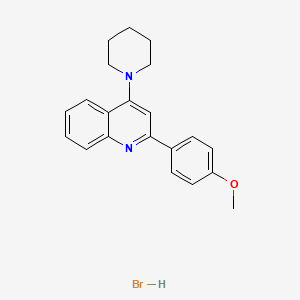
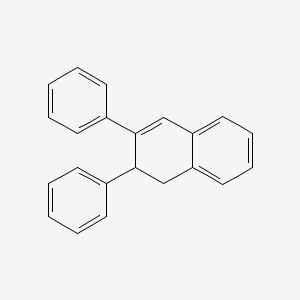
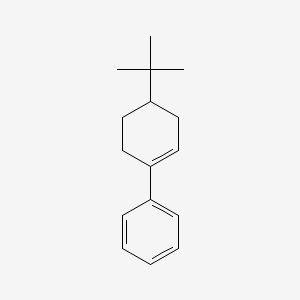
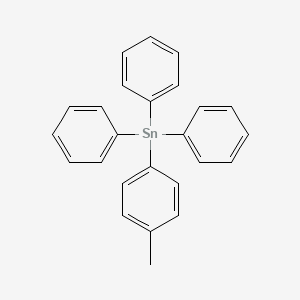
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
